7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research in this area focuses on the synthesis of various heterocyclic compounds, including triazolo and pyrazine derivatives, by manipulating the core structure of related compounds. For example, the synthesis of 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and related derivatives was achieved through condensation and ring closure reactions, demonstrating the versatility of these chemical structures in forming complex heterocyclic systems (Youssef et al., 1984). Similarly, the formation of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole and their antimicrobial activity have been explored, indicating the potential for these compounds in medicinal chemistry applications (Reddy et al., 2010).
Biological Activity
Some derivatives exhibit promising biological activities, such as antimicrobial and antifungal properties. For instance, new pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Hassan, 2013). Another study focused on the synthesis of triazolo[4,3-a]pyrazines and their anticonvulsant activity, highlighting the potential application of such compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).
Chemical Diversity and Drug Development
The research also emphasizes the enhancement of chemical diversity for potential pharmaceutical applications. For example, a scheme for synthesizing 3,7-disubstituted triazolo[4,3-a]pyrazin-8(7H)-ones has been proposed, offering a method to introduce a wide range of substituents, which is crucial for the discovery and development of new pharmacologically active compounds (Kulikovska et al., 2014).
Mechanism of Action
Target of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks) , which are key regulators of cell cycle progression and are often dysregulated in cancer .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a type of cdk . CDK inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest, potentially inducing apoptosis . This can result in the reduction of tumor growth in cancerous cells .
Properties
IUPAC Name |
7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-8-10(14)4-3-5-11(8)18-7-6-17-9(2)15-16-12(17)13(18)19/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBRMWPHUFTPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.